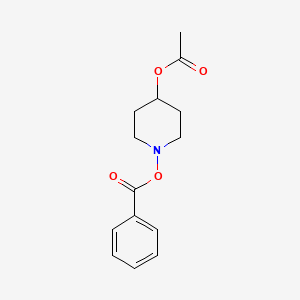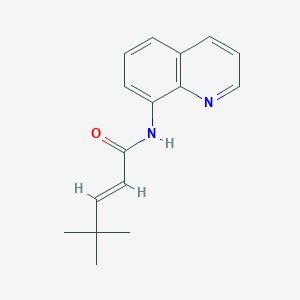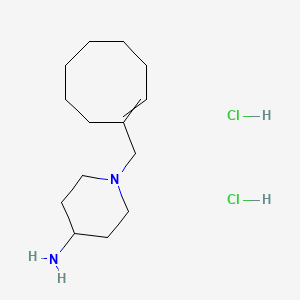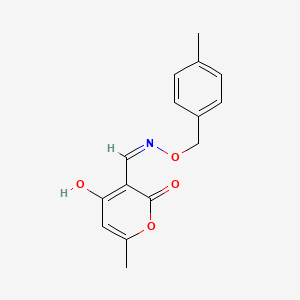![molecular formula C23H46N4 B14123453 1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-[4,4’]bipiperidinyl 1-Methyl-[4,4’]bipiperidinyl is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . The compound’s structure consists of two piperidine rings connected by a single bond, with ethyl and methyl groups attached to the nitrogen atoms of the respective rings .
Preparation Methods
The synthesis of 1-Ethyl-[4,4’]bipiperidinyl 1-Methyl-[4,4’]bipiperidinyl can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-dibromobutane with piperidine in the presence of a base can yield the desired bipiperidine structure . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-Ethyl-[4,4’]bipiperidinyl 1-Methyl-[4,4’]bipiperidinyl undergoes several types of chemical reactions, including:
Scientific Research Applications
1-Ethyl-[4,4’]bipiperidinyl 1-Methyl-[4,4’]bipiperidinyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-[4,4’]bipiperidinyl 1-Methyl-[4,4’]bipiperidinyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Ethyl-[4,4’]bipiperidinyl 1-Methyl-[4,4’]bipiperidinyl can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative and antimetastatic effects.
Matrine: A compound with anticancer and antiviral activities.
Berberine: An alkaloid with antimicrobial and antidiabetic properties.
Tetrandine: A compound with anti-inflammatory and immunosuppressive effects.
Properties
Molecular Formula |
C23H46N4 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperidine;1-methyl-4-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2.C11H22N2/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11;1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h11-13H,2-10H2,1H3;10-12H,2-9H2,1H3 |
InChI Key |
WAEXLOBSHUFUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2CCNCC2.CN1CCC(CC1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)


![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)


![Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)


![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)

![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
